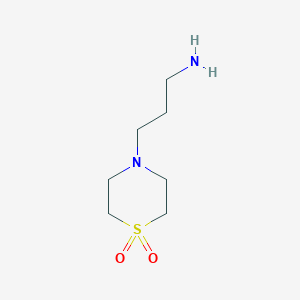

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c8-2-1-3-9-4-6-12(10,11)7-5-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRMWCVZAUEPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646133 | |

| Record name | 4-(3-Aminopropyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90000-25-2 | |

| Record name | 4-(3-Aminopropyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide, registered under CAS Number 90000-25-2, is a bifunctional organic compound featuring a saturated thiomorpholine 1,1-dioxide ring and a primary aminopropyl side chain. Its structure suggests its utility as a versatile building block in medicinal chemistry and materials science. The presence of a primary amine offers a reactive site for a variety of chemical transformations, such as amidation, alkylation, and arylation, while the polar sulfone group within the heterocyclic ring can influence solubility and pharmacokinetic properties. This document provides a comprehensive overview of its chemical properties, drawing from available data.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂O₂S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 192.28 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 90000-25-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White or colorless to light yellow powder or lump to clear liquid | --INVALID-LINK-- |

| Melting Point | 31 °C | --INVALID-LINK-- |

| Boiling Point | 190 °C at 0.6 mmHg | --INVALID-LINK-- |

| LogP | -0.9344 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 63.4 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |

| Rotatable Bonds | 3 | --INVALID-LINK-- |

| Purity | ≥ 98% (by GC) | --INVALID-LINK-- |

| Storage Conditions | Room temperature, protect from light | --INVALID-LINK--, --INVALID-LINK-- |

Synonyms: 3-(1,1-Dioxothiomorpholino)propylamine[1]

Experimental Protocols

Proposed Synthesis: N-Alkylation of Thiomorpholine 1,1-Dioxide

A common method for the synthesis of N-substituted amines is the alkylation of a primary or secondary amine with an alkyl halide. In this case, this compound can be synthesized by the N-alkylation of thiomorpholine 1,1-dioxide with a suitable 3-aminopropyl halide or a protected version thereof.

Caption: Proposed synthetic pathway for this compound.

Methodology:

-

Reaction Setup: To a solution of thiomorpholine 1,1-dioxide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or triethylamine) is added.

-

Addition of Alkylating Agent: 3-Chloropropylamine hydrochloride (or a Boc-protected version to prevent self-condensation) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure. If a protected aminopropyl derivative was used, a deprotection step (e.g., treatment with trifluoroacetic acid for a Boc group) would be necessary.

Proposed Analytical Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard analytical workflow.

References

An In-Depth Technical Guide to the Synthesis of 3-(1,1-Dioxothiomorpholino)propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1,1-dioxothiomorpholino)propylamine, a valuable building block in medicinal chemistry. The synthesis is a two-stage process involving the initial formation of a substituted thiomorpholine followed by the oxidation of the sulfur atom to a sulfone. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis pathway and experimental workflows.

Synthesis Pathway Overview

The synthesis of 3-(1,1-dioxothiomorpholino)propylamine (CAS Number: 90000-25-2) proceeds through two key transformations:

-

Stage 1: N-Alkylation of Thiomorpholine. The synthesis commences with the alkylation of thiomorpholine with a suitable three-carbon propylamine synthon to yield 3-(thiomorpholin-4-yl)propan-1-amine.

-

Stage 2: Oxidation of the Thioether. The sulfur atom in the thiomorpholine ring of the intermediate is then oxidized to a sulfone using an appropriate oxidizing agent to afford the final product.

Stage 1: Synthesis of 3-(Thiomorpholin-4-yl)propan-1-amine

This stage focuses on the formation of the key intermediate, 3-(thiomorpholin-4-yl)propan-1-amine. Two primary synthetic routes are considered: alkylation with a 3-halopropylamine and a Michael addition-reduction sequence.

Experimental Protocol: Alkylation of Thiomorpholine

This is a common and direct method for the N-alkylation of secondary amines.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| Thiomorpholine | 103.19 | 123-90-0 |

| 3-Chloropropylamine hydrochloride | 132.02 | 6276-54-6 |

| Sodium carbonate (Na₂CO₃) | 105.99 | 497-19-8 |

| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 75-09-2 |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 7757-82-6 |

Procedure:

-

To a solution of thiomorpholine (1.0 eq) in acetonitrile, add sodium carbonate (2.5 eq).

-

Add 3-chloropropylamine hydrochloride (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a dichloromethane/methanol gradient to yield 3-(thiomorpholin-4-yl)propan-1-amine as a colorless to pale yellow oil.

Quantitative Data (Representative):

| Parameter | Value |

| Reaction Time | 18 hours |

| Reaction Temp. | 82°C (Reflux) |

| Yield | 75-85% |

| Purity (by GC-MS) | >95% |

Alternative Route: Michael Addition and Reduction

An alternative pathway involves the Michael addition of thiomorpholine to acrylonitrile, followed by the reduction of the nitrile group.

Reaction Scheme:

-

Thiomorpholine + Acrylonitrile --> 3-(Thiomorpholin-4-yl)propanenitrile

-

3-(Thiomorpholin-4-yl)propanenitrile --(Reducing Agent)--> 3-(Thiomorpholin-4-yl)propan-1-amine

This method avoids the use of halopropylamines but requires a subsequent reduction step, often employing reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Stage 2: Oxidation of 3-(Thiomorpholin-4-yl)propan-1-amine

The oxidation of the sulfide to a sulfone is a critical step. Care must be taken to avoid side reactions with the primary amine group.[1]

Experimental Protocol: Oxidation with Hydrogen Peroxide

This method is often preferred due to its environmental friendliness, as water is the primary byproduct.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 3-(Thiomorpholin-4-yl)propan-1-amine | 160.28 | 75653-87-1 |

| Hydrogen Peroxide (H₂O₂), 30 wt. % in H₂O | 34.01 | 7722-84-1 |

| Glacial Acetic Acid (CH₃COOH) | 60.05 | 64-19-7 |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 75-09-2 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(thiomorpholin-4-yl)propan-1-amine (1.0 eq) in glacial acetic acid.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add 30 wt% hydrogen peroxide (2.2 - 2.5 eq for sulfone formation) dropwise to the stirred solution. The stoichiometry of the hydrogen peroxide is crucial to ensure complete oxidation to the sulfone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide solution to a pH of ~8-9, ensuring the temperature is kept low with an ice bath.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-(1,1-dioxothiomorpholino)propylamine as a white to off-white solid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data (Representative):

| Parameter | Value |

| Reaction Time | 6 hours |

| Reaction Temp. | 0°C to Room Temperature |

| Yield | 70-80% |

| Melting Point | 102-105°C |

Alternative Oxidation Methods

-

Potassium Permanganate (KMnO₄): This is a strong oxidizing agent that can effectively convert the sulfide to a sulfone. The reaction is typically carried out in a suitable solvent like aqueous acetone or acetic acid. Careful control of stoichiometry is necessary to prevent over-oxidation. A potential drawback is the formation of manganese dioxide (MnO₂) as a byproduct, which needs to be removed by filtration. To avoid side reactions with the primary amine, N-protection of the starting material may be required, followed by a deprotection step.[3]

-

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a selective oxidizing agent. Using approximately two equivalents of m-CPBA will typically yield the sulfone. The reaction is usually performed in a chlorinated solvent like dichloromethane at low temperatures (e.g., 0°C). However, m-CPBA can also oxidize primary amines, potentially leading to the formation of oximes or other byproducts, which necessitates careful control of the reaction conditions.[1]

Characterization Data

The final product, 3-(1,1-dioxothiomorpholino)propylamine, should be characterized using standard analytical techniques to confirm its identity and purity.

Summary of Expected Analytical Data:

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the protons of the propylamine chain and the thiomorpholine 1,1-dioxide ring. The protons adjacent to the sulfone group will be shifted downfield compared to the starting sulfide. |

| ¹³C NMR | Signals for all carbon atoms in the molecule, with the carbons of the thiomorpholine ring adjacent to the sulfone group showing a characteristic downfield shift. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₇H₁₆N₂O₂S (192.28 g/mol ). |

| FT-IR | Strong absorption bands characteristic of the sulfone group (S=O stretching) around 1300 cm⁻¹ and 1120 cm⁻¹, as well as N-H stretching vibrations for the primary amine. |

Safety Considerations

-

Thiomorpholine: Thiomorpholine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

3-Halopropylamines: These are corrosive and toxic. Avoid inhalation and skin contact.

-

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and m-CPBA are strong oxidizers and can be corrosive and cause burns. They should be handled with care, and reactions should be conducted behind a safety shield. m-CPBA can be shock-sensitive.

-

Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Use in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.

This guide provides a detailed framework for the synthesis of 3-(1,1-dioxothiomorpholino)propylamine. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available equipment.

References

- 1. m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

In-Depth Technical Guide to the Physical Characteristics of CAS Number 90000-25-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of the chemical compound with CAS number 90000-25-2, identified as 3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine. The information presented herein is crucial for professionals engaged in research, quality control, and formulation development involving this substance.

Chemical Identity and Structure

-

CAS Number: 90000-25-2

-

Systematic Name: 3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine

-

Common Synonyms: 4-(3-Aminopropyl)thiomorpholine 1,1-dioxide

-

Molecular Formula: C₇H₁₆N₂O₂S[1]

-

Molecular Weight: 192.28 g/mol [1]

The molecular structure of this compound features a thiomorpholine dioxide ring attached to a propanamine side chain. This structure imparts specific physical properties, such as its polarity and potential for hydrogen bonding, which influence its solubility and reactivity.

Summary of Physical Characteristics

The following table summarizes the key physical and chemical properties of CAS number 90000-25-2. It is important to note that some of the available data is predicted and should be confirmed through experimental analysis for critical applications.

| Property | Value | Source |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2] |

| Melting Point | 31 °C | [2] |

| Boiling Point | 190 °C at 0.6 mmHg | [2] |

| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 187.3 °C | [4] |

| pKa | 10.21 ± 0.10 (Predicted) | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | |

| Storage | Store at room temperature in a cool, dark place (<15°C). Hygroscopic; store under an inert gas. | [2] |

Experimental Protocols for Physical Characterization

While specific experimental data for this compound is not extensively published, the following are detailed, standard methodologies for determining the key physical properties listed above.

Melting Point Determination (Capillary Method)

The melting point of a solid can be determined by observing the temperature range over which it transitions from a solid to a liquid.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered sample is packed into the sealed end of a capillary tube to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated at a steady, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[1]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) is indicative of a pure compound.[1]

Boiling Point Determination (Capillary Method)

For small quantities of liquid, the boiling point can be determined by observing the temperature at which its vapor pressure equals the atmospheric pressure.[8][9]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating bath (e.g., oil bath or aluminum block)

-

Calibrated thermometer

-

Stand and clamp

Procedure:

-

Sample Preparation: A few milliliters of the liquid are placed in the small test tube.

-

Capillary Insertion: The open end of the capillary tube is placed into the liquid in the test tube, with the sealed end remaining above the liquid surface.[9]

-

Apparatus Setup: The test tube is attached to the thermometer and immersed in the heating bath.

-

Heating: The bath is heated gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

-

Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as boiling point is pressure-dependent.

Density Determination (OECD Guideline 109)

The OECD Guideline 109 outlines several methods for determining the density of liquids and solids.[10][11] The pycnometer method is commonly used for both.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

Calibration: The pycnometer is thoroughly cleaned, dried, and weighed (m₁). It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer can then be calculated.

-

Sample Measurement: The empty, dry pycnometer is filled with the sample substance and weighed (m₃) at the same temperature.

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique to determine the equilibrium solubility of a compound in a specific solvent.[12][13]

Apparatus:

-

Vials or flasks with secure caps

-

Shaker or agitator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge and/or filters

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial. This ensures that a saturated solution in equilibrium with the solid phase is formed.[13]

-

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable and validated analytical method.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound.

Caption: Generalized workflow for physical property determination.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. This compound | 90000-25-2 | TCI Deutschland GmbH [tcichemicals.com]

- 3. 90000-25-2 | CAS DataBase [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 4-(3-aminopropyl)thiomorpholine 1,1-dioxide. While this specific molecule is noted as a valuable building block in medicinal chemistry, detailed experimental data in publicly accessible literature is limited. This document consolidates available information on its chemical identity and discusses the characteristics of the thiomorpholine 1,1-dioxide scaffold, a privileged structure in drug discovery. The guide also presents a representative, hypothetical experimental protocol for its synthesis and characterization, based on established methods for analogous compounds. This serves as a practical resource for researchers interested in utilizing this and similar molecules in their work.

Introduction

This compound is a heterocyclic compound featuring a thiomorpholine ring, a saturated six-membered ring containing both sulfur and nitrogen atoms. The sulfur atom is oxidized to a sulfone group, which significantly influences the molecule's polarity, solubility, and chemical reactivity. The presence of a primary amine on the propyl substituent provides a key functional group for further chemical modifications, making this compound a versatile intermediate in the synthesis of more complex molecules.

The thiomorpholine 1,1-dioxide moiety is of significant interest in medicinal chemistry. It is considered a "privileged scaffold" due to its favorable physicochemical properties and its presence in a number of biologically active compounds. The sulfone group can act as a hydrogen bond acceptor, and the overall scaffold can serve as a rigid spacer or be modified to interact with biological targets. This class of compounds has been explored for applications in various therapeutic areas, including the development of drugs for neurological disorders and as enzyme inhibitors.[1]

Molecular Structure and Properties

The molecular structure of this compound is characterized by a chair-conformation thiomorpholine ring with the sulfur atom in a dioxide oxidation state. An aminopropyl group is attached to the nitrogen atom.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂O₂S | Chem-Impex |

| Molecular Weight | 192.28 g/mol | Chem-Impex |

| CAS Number | 90000-25-2 | Tokyo Chemical Industry Co., Ltd. |

| Appearance | White or colorless to light yellow powder or lump to clear liquid | Chem-Impex |

| Melting Point | 31 °C | Chem-Impex |

| Boiling Point | 190 °C at 0.6 mmHg | Chem-Impex |

| Synonyms | 3-(1,1-Dioxothiomorpholino)propylamine | Tokyo Chemical Industry Co., Ltd. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a plausible synthetic route can be devised based on general methods for the preparation of N-alkylated thiomorpholine 1,1-dioxides. A representative two-step protocol is outlined below.

Hypothetical Synthesis Workflow

The logical workflow for the proposed synthesis is depicted in the following diagram.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of 4-(2-Cyanoethyl)thiomorpholine 1,1-dioxide

-

To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 3-bromopropionitrile (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 4-(2-cyanoethyl)thiomorpholine 1,1-dioxide.

Step 2: Synthesis of this compound

-

Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0 eq), in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-(2-cyanoethyl)thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with the ether solvent.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Potential Signaling Pathways and Biological Activity

While specific studies on the biological activity and signaling pathway modulation by this compound are not available, the thiomorpholine 1,1-dioxide scaffold is known to be a component of molecules with diverse biological activities. For instance, derivatives of thiomorpholine have been investigated for their potential as antibacterial agents and kinase inhibitors.

The logical relationship for investigating the biological activity of a novel compound like this compound would typically follow the workflow illustrated below.

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a promising, yet under-characterized, chemical entity. Its molecular structure, featuring a polar sulfone group and a reactive primary amine, makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is scarce, this guide provides a consolidated overview of its known properties and a representative synthetic protocol. Further research is warranted to fully elucidate its chemical and biological characteristics, which will be crucial for its successful application in drug discovery and development. Researchers are encouraged to use the information presented herein as a foundation for their own investigations into this and related compounds.

References

Spectroscopic and Synthetic Profile of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide. Due to the limited availability of direct experimental spectroscopic data in the public domain, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug discovery and chemical synthesis by offering foundational data and a detailed, adaptable experimental protocol.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Its structural framework, featuring a thiomorpholine 1,1-dioxide moiety linked to an aminopropyl chain, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The sulphone group enhances the polarity and potential for hydrogen bonding, while the primary amine provides a reactive site for further functionalization. This document outlines the predicted spectroscopic data to aid in the characterization of this compound and provides a detailed hypothetical protocol for its synthesis and analysis.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic data based on the chemical structure and known data for related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Chemical Shifts for this compound.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H₂N-CH₂ - | ~2.7 - 2.9 | Triplet | 2H |

| -CH₂-CH₂ -CH₂- | ~1.6 - 1.8 | Quintet | 2H |

| -CH₂ -N(ring) | ~2.5 - 2.7 | Triplet | 2H |

| -S(=O)₂-CH₂ - | ~3.0 - 3.2 | Multiplet | 4H |

| N-CH₂ -(ring) | ~2.8 - 3.0 | Multiplet | 4H |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |

Note: Predicted shifts are for a standard deuterated solvent like CDCl₃ or D₂O and can vary based on experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts for this compound.

| Carbon Atom | Chemical Shift (δ, ppm) |

| H₂N-C H₂- | ~40 - 42 |

| -CH₂-C H₂-CH₂- | ~28 - 30 |

| -C H₂-N(ring) | ~55 - 57 |

| -S(=O)₂-C H₂- | ~50 - 52 |

| N-C H₂-(ring) | ~52 - 54 |

Note: These are estimated chemical shifts and can be influenced by solvent and temperature.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Infrared (IR) Absorption Bands for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| S=O Stretch (Sulphone) | 1300 - 1350 and 1120 - 1160 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound.

| m/z | Ion |

| 192.09 | [M]⁺ (Molecular Ion) |

| 175.06 | [M - NH₃]⁺ |

| 134.05 | [M - C₃H₇N]⁺ |

| 58.06 | [C₃H₈N]⁺ |

Note: Predictions are for Electron Ionization (EI) and the relative abundances of fragments can vary.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectroscopic analysis of this compound. These are based on established chemical principles for similar compounds.

Synthesis of this compound

This synthesis involves the N-alkylation of thiomorpholine 1,1-dioxide with a protected 3-aminopropyl halide, followed by deprotection.

Materials:

-

Thiomorpholine 1,1-dioxide

-

N-(3-bromopropyl)phthalimide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Alkylation: To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in acetonitrile, add N-(3-bromopropyl)phthalimide (1.1 eq) and potassium carbonate (2.0 eq).

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-protected intermediate.

-

Purify the intermediate by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

-

Deprotection: Dissolve the purified intermediate in ethanol and add hydrazine hydrate (5.0 eq).

-

Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide should form.

-

Cool the reaction mixture and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Process the data to determine chemical shifts (δ), coupling constants (J), and integration.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the compound using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic pathway for this compound. While direct experimental data remains scarce, the predicted spectroscopic values and the detailed hypothetical protocol offer a solid starting point for researchers. The provided information is intended to facilitate the synthesis, characterization, and further investigation of this promising compound in the context of drug discovery and development. Researchers are encouraged to use these protocols as a baseline and optimize them as needed for their specific laboratory conditions.

An In-depth Technical Guide to the Potential Mechanism of Action of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is a versatile heterocyclic building block primarily utilized in the synthesis of novel pharmaceutical compounds.[1] While direct studies on the specific mechanism of action of this compound are not extensively available in public literature, its structural motif is a key component in a variety of biologically active molecules. This guide elucidates the potential mechanisms of action by examining the known cellular targets and signaling pathways of derivative compounds containing the thiomorpholine core. The primary focus will be on the modulation of the Cannabinoid Receptor 2 (CB2) and Toll-Like Receptor 4 (TLR4) signaling pathways, which are recurrent themes in the bioactivity of thiomorpholine-containing molecules. This document aims to provide a foundational understanding for researchers leveraging this compound in drug discovery and development, particularly in the context of neurological and inflammatory disorders.[1]

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, with its defining thiomorpholine 1,1-dioxide core and a reactive aminopropyl side chain, serves as a valuable intermediate in the synthesis of complex molecules with therapeutic potential.[1] The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a range of compounds with diverse pharmacological activities. Its utility is particularly noted in the development of drugs targeting neurological disorders.[1] The 1,1-dioxide functionalization of the sulfur atom in the thiomorpholine ring can enhance the compound's polarity and ability to act as a hydrogen bond acceptor, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Inferred Mechanisms of Action from Thiomorpholine Derivatives

Due to the role of this compound as a synthetic intermediate, its mechanism of action is best inferred from the biological activities of the final compounds it is used to create. Research on various thiomorpholine derivatives points towards two primary signaling pathways that are likely influenced by molecules containing this core structure: the Cannabinoid Receptor 2 (CB2) pathway and the Toll-Like Receptor 4 (TLR4) pathway.

Modulation of the Cannabinoid Receptor 2 (CB2) Signaling Pathway

The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects.[2] Several studies have indicated that synthetic ligands for the CB2 receptor incorporate heterocyclic scaffolds, including thiomorpholine.

Activation of the CB2 receptor by a ligand typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling events that regulate gene expression related to inflammation. Additionally, CB2 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

References

The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to modulate lipophilicity and serve as a site for metabolic oxidation, make it a valuable building block in the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the diverse biological activities of thiomorpholine derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Diverse Biological Activities of Thiomorpholine Derivatives

Thiomorpholine derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, hypolipidemic, and neuroprotective effects.[1][2][3]

Anticancer Activity

Thiomorpholine derivatives have shown significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[1][4] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][3]

Table 1: Anticancer Activity of Thiomorpholine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl-thiomorpholine Derivatives | A549 (Lung Carcinoma) | 3.72 - 10.32 | [4] |

| Morpholine/Thiomorpholine Pyrimidin-5-ones | HT29 (Colon Cancer) | 2.01 | [1] |

| PI3Kα Inhibitors with Thiomorpholine | - | 120 - 151 | [1][3] |

| Substituted Morpholine/Thiomorpholine Derivatives | MDA-MB-231 (Breast Cancer) | 81.92 - 88.27 (µg/mL) | [5] |

Antimicrobial Activity

The thiomorpholine scaffold is a key component in the development of novel antimicrobial agents.[6] Derivatives have shown activity against a range of pathogens, including bacteria and mycobacteria.[2][7]

Table 2: Antimicrobial Activity of Thiomorpholine Derivatives

| Compound Class | Microorganism | MIC | Reference |

| 2-(thiophen-2-yl)dihydroquinolines with Thiomorpholine | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL | [7] |

| Schiff base and β-lactam derivatives of Thiomorpholine | Mycobacterium smegmatis | 7.81 µg/mL | [1][2] |

| Thiophene derivatives with piperidinyl and carbonyl groups | Colistin-Resistant Acinetobacter baumannii and Escherichia coli | 4 - 64 mg/L | [8] |

Antioxidant Activity

Several thiomorpholine derivatives have been reported to possess significant antioxidant properties, primarily through radical scavenging mechanisms.[9][10]

Table 3: Antioxidant Activity of Thiomorpholine Derivatives

| Assay | Compound Class | IC50 | Reference |

| DPPH Radical Scavenging | Thiazolyl thiomorpholine dioxide derivative | > Ascorbic Acid | [9] |

| Ferrous/Ascorbate-Induced Lipid Peroxidation | N-substituted thiomorpholines | 7.5 µM | [10] |

Hypolipidemic Activity

Certain thiomorpholine derivatives have demonstrated the ability to lower lipid levels in preclinical models, suggesting their potential in the management of hyperlipidemia.[1][10] The proposed mechanism for some of these derivatives is the inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis.[1][2][10]

Table 4: Hypolipidemic Activity of Thiomorpholine Derivatives

| Animal Model | Compound | Parameter | Reduction | Reference |

| Triton WR-1339-induced hyperlipidemic rats | N-substituted thiomorpholine | Triglycerides | 80% | [10] |

| Total Cholesterol | 78% | [10] | ||

| LDL | 76% | [10] |

Enzyme Inhibitory Activity

The thiomorpholine scaffold has been incorporated into various enzyme inhibitors, targeting enzymes implicated in a range of diseases.[1][11]

Table 5: Enzyme Inhibitory Activity of Thiomorpholine Derivatives

| Enzyme Target | Compound Class | IC50 | Reference |

| Dipeptidyl peptidase IV (DPP-IV) | L-amino acid derived thiomorpholine amides | 3.40 - 6.93 µmol/L | [1] |

| Angiotensin-converting enzyme (ACE) | Methylthiomorpholine derivatives | 86.8% inhibition (compared to Captopril) | [11] |

| Acetylcholinesterase | Schiff bases of thiomorpholine | Moderate Inhibition | [1][2] |

Key Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the evaluation of thiomorpholine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thiomorpholine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiomorpholine derivatives for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., M. tuberculosis, S. aureus)

-

Mueller-Hinton broth (or other appropriate growth medium)

-

Thiomorpholine derivatives

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the thiomorpholine derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of a compound.[9]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Thiomorpholine derivatives

-

Standard antioxidant (e.g., ascorbic acid, Trolox)

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: Add various concentrations of the test compounds or standard to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.[9]

In Vivo Hypolipidemic Activity in Rats

This protocol outlines a general procedure for evaluating the lipid-lowering effects of thiomorpholine derivatives in an animal model.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

High-fat diet (HFD) or Triton WR-1339 to induce hyperlipidemia

-

Thiomorpholine derivatives

-

Standard drug (e.g., atorvastatin)

-

Biochemical assay kits for total cholesterol, triglycerides, and LDL-C

Procedure:

-

Induction of Hyperlipidemia: Induce hyperlipidemia in rats by feeding a high-fat diet for a specified period or by intraperitoneal injection of Triton WR-1339.[10]

-

Treatment: Administer the thiomorpholine derivatives orally or via injection to the treatment groups for a defined duration. Include a normal control group, a hyperlipidemic control group, and a standard drug group.

-

Blood Collection: At the end of the treatment period, collect blood samples from the animals.

-

Biochemical Analysis: Separate the serum and measure the levels of total cholesterol, triglycerides, and LDL-C using standard biochemical kits.

-

Data Analysis: Compare the lipid profiles of the treatment groups with the hyperlipidemic control group to determine the percentage reduction in lipid levels.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is crucial for drug development. The following diagrams, created using the DOT language, visualize key pathways and workflows related to thiomorpholine derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Many thiomorpholine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[1][3]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.

Intrinsic Apoptosis Pathway Induction

Some anticancer thiomorpholine derivatives have been shown to induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[12][13]

Caption: Induction of the intrinsic apoptosis pathway by thiomorpholine derivatives.

General Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer drugs like thiomorpholine derivatives.

Caption: A typical workflow for in vitro anticancer drug screening.

Representative Synthesis Workflow for Thiomorpholine Derivatives

This diagram outlines a general, multi-step synthesis process for creating novel thiomorpholine derivatives.[14][15][16][17]

Caption: A general workflow for the synthesis of thiomorpholine derivatives.

Conclusion

The thiomorpholine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Its versatility allows for the development of derivatives with a wide spectrum of pharmacological activities, addressing significant unmet medical needs in areas such as oncology, infectious diseases, and metabolic disorders. The quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic core. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation thiomorpholine-based drugs with enhanced efficacy and safety profiles.

References

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 6. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis [scielo.org.mx]

- 12. Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sid.ir [sid.ir]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Thiomorpholine synthesis [organic-chemistry.org]

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Thiomorpholine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has carved a significant niche in the landscape of medicinal chemistry, evolving from a laboratory curiosity to a privileged scaffold in modern drug discovery.[1] Its unique stereoelectronic properties, conformational flexibility, and ability to modulate the physicochemical characteristics of parent molecules have led to its incorporation into a wide array of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the discovery and history of thiomorpholine compounds, detailing their synthesis, key developmental milestones, and diverse therapeutic applications. Particular focus is given to their role as anticancer, anti-inflammatory, antimicrobial, antidiabetic, antioxidant, and hypolipidemic agents.[2][3] This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols for seminal synthetic methods, a curated collection of quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: The Emergence of a Versatile Heterocycle

Thiomorpholine, the sulfur analog of morpholine, is a six-membered saturated heterocycle containing a nitrogen and a sulfur atom at the 1 and 4 positions, respectively.[2] The replacement of the oxygen atom in morpholine with sulfur alters the ring's size, lipophilicity, and metabolic stability, providing medicinal chemists with a valuable tool for fine-tuning the properties of drug candidates.[1] While morpholine has long been recognized as a privileged scaffold, thiomorpholine has steadily gained prominence for its association with a remarkable spectrum of pharmacological activities.[1][2]

The versatility of the thiomorpholine ring is evident in the diversity of biological targets it can interact with.[3] Its derivatives have shown potent activity against a range of diseases, underscoring the importance of this scaffold in the development of novel therapeutics.[2][4]

The Genesis of Thiomorpholine: A Historical Perspective

The exploration of thiomorpholine and its derivatives dates back to the early 20th century. A pivotal moment in the history of these compounds was the work of Lawton A. Burrows and E. Emmet Reid, published in the Journal of the American Chemical Society in 1934.[4] Their research laid the groundwork for the synthesis of various thiomorpholine derivatives, paving the way for future investigations into their chemical and biological properties.

Over the decades, the synthetic methodologies for constructing the thiomorpholine ring have evolved significantly. Early methods often involved the reaction of bifunctional reagents, while contemporary approaches offer greater efficiency and stereocontrol. The recognition of thiomorpholine as a "privileged scaffold" in the late 20th and early 21st centuries marked a turning point, leading to an exponential increase in research and development efforts centered on this versatile heterocycle.[1][2]

Foundational Synthetic Methodologies

The construction of the thiomorpholine ring can be achieved through several synthetic routes. The classical and historically significant methods often rely on the cyclization of linear precursors containing both nitrogen and sulfur functionalities.

Synthesis from Diethanolamine and a Sulfide Source

One of the earliest and most fundamental methods for the synthesis of thiomorpholine involves the reaction of diethanolamine with a source of sulfur, such as sodium sulfide. This approach, while historically significant, often requires harsh reaction conditions.

Experimental Protocol: Synthesis of Thiomorpholine from Di(2-chloroethyl)amine and Sodium Sulfide (A Representative Classical Method)

-

Materials: Di(2-chloroethyl)amine hydrochloride, Sodium sulfide nonahydrate (Na₂S·9H₂O), Ethanol, Water.

-

Procedure:

-

A solution of di(2-chloroethyl)amine hydrochloride in water is prepared.

-

A separate solution of sodium sulfide nonahydrate in a mixture of ethanol and water is prepared and cooled in an ice bath.

-

The di(2-chloroethyl)amine hydrochloride solution is added dropwise to the sodium sulfide solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The ethanol is removed by distillation.

-

The remaining aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude thiomorpholine is then purified by distillation.

-

Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced more efficient and versatile methods for the preparation of thiomorpholine and its derivatives. These include palladium-catalyzed cross-coupling reactions, ring-closing metathesis, and multi-component reactions. These modern techniques often provide higher yields, greater functional group tolerance, and better control over stereochemistry.

Physicochemical and Biological Properties of Thiomorpholine Compounds

The substitution of oxygen with sulfur in the morpholine ring imparts distinct physicochemical properties to thiomorpholine. It is a colorless liquid with a piperidine-like odor, and it is miscible with water.[5] The presence of the sulfur atom increases the lipophilicity of the molecule compared to morpholine.

The biological activities of thiomorpholine derivatives are diverse and well-documented. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Physicochemical Properties of Thiomorpholine

| Property | Value |

| Molecular Formula | C₄H₉NS |

| Molar Mass | 103.19 g/mol |

| Boiling Point | 169 °C |

| Density | 1.026 g/mL at 25 °C |

| pKa | 9.14 (predicted) |

(Data sourced from PubChem and ChemicalBook)[3][6]

Table 2: Selected Biological Activities of Thiomorpholine Derivatives

| Compound Class/Derivative | Biological Activity | Quantitative Data (e.g., IC₅₀, MIC) | Reference(s) |

| Thiomorpholine-bearing compounds | Dipeptidyl peptidase IV (DPP-IV) inhibitors | IC₅₀ values of 6.93, 6.29, and 3.40 µmol/L for compounds 16a, 16b, and 16c respectively.[4] | [4] |

| Thiomorpholine derivatives | Antitubercular | MIC of 7.81 µg/mL for derivative 7b and Schiff base 7c against Mycobacterium smegmatis.[4] | [4] |

| N-substituted thiomorpholine derivatives | Hypolipidemic and Antioxidant | IC₅₀ values as low as 7.5 µM for inhibition of lipid peroxidation. Reduction of triglycerides, total cholesterol, and LDL by 80%, 78%, and 76% respectively.[7] | [7] |

| Morpholinothiophene hydrazones | Anticancer | IC₅₀ of 7.08 ± 0.42 µmol/L against MCF-7 for compound 32. IC₅₀ of 1.26 ± 0.34 µmol/L against MCF-7 for compound 33.[8] | [8] |

| Thiazolo[3,2-a]pyrimidin-5-ones with thiomorpholine | PI3Kα inhibitors | IC₅₀ values of 120 µM and 151 µM for compounds 37a and 37b respectively.[9] | [9] |

Thiomorpholine in Signaling Pathways: The PI3K/Akt/mTOR Axis

A significant area of research for thiomorpholine-containing compounds is their role as inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1] This pathway is a key regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.

The morpholine and thiomorpholine moieties are often found in PI3K inhibitors, where the heteroatom can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.

Experimental and Drug Development Workflow

The journey of a thiomorpholine-containing compound from a laboratory curiosity to a potential therapeutic agent follows a well-defined drug discovery and development workflow. This process involves target identification, lead discovery, preclinical development, and clinical trials.

Conclusion

From its early synthesis to its current status as a privileged scaffold in medicinal chemistry, the journey of thiomorpholine is a testament to the enduring importance of heterocyclic chemistry in drug discovery. Its unique properties have enabled the development of a diverse range of compounds with significant therapeutic potential. The continued exploration of thiomorpholine-based derivatives, aided by modern synthetic techniques and a deeper understanding of their biological mechanisms, promises to yield a new generation of innovative medicines for a wide range of diseases. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and biological significance of thiomorpholine compounds, serving as a valuable resource for researchers dedicated to advancing the frontiers of pharmaceutical science.

References

- 1. process.st [process.st]

- 2. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]

- 3. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 6. Thiomorpholine CAS#: 123-90-0 [m.chemicalbook.com]

- 7. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jchemrev.com [jchemrev.com]

An In-depth Technical Guide to the Solubility Profile of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide. Due to the limited publicly available quantitative solubility data for this specific compound, this document also furnishes a detailed, generalized experimental protocol for determining its solubility via the widely accepted shake-flask method. This guide is intended to support research, drug discovery, and formulation development activities.

Core Compound Information

This compound is a chemical intermediate that possesses a thiomorpholine structure, which is suggested to enhance its reactivity and solubility.[1] It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. Understanding these properties is crucial for designing and interpreting solubility experiments.

| Property | Value | Reference |

| CAS Number | 90000-25-2 | [1] |

| Molecular Formula | C7H16N2O2S | [1] |

| Molecular Weight | 192.28 g/mol | [1] |

| Appearance | White or colorless to light yellow powder or lump to clear liquid | [1] |

| Melting Point | 31 °C | [1] |

| Boiling Point | 190 °C at 0.6 mmHg | [1] |

| Purity | >98.0% (GC) | |

| Synonyms | 3-(1,1-Dioxothiomorpholino)propylamine |

Solubility Profile

Currently, there is no specific quantitative solubility data for this compound in common solvents published in readily accessible literature. However, qualitative information for the parent compound, Thiomorpholine 1,1-dioxide , indicates that it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2] The presence of the polar aminopropyl side chain on this compound is expected to influence its solubility, likely increasing its affinity for polar solvents.

To obtain precise solubility data, experimental determination is necessary. The following section provides a detailed protocol for a standard thermodynamic solubility assay.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[3] This method involves equilibrating an excess amount of the solid compound in a solvent for a defined period and then measuring the concentration of the dissolved substance in the resulting saturated solution.

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH levels, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membranes)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Calibration standards of the test compound

Procedure

-

Preparation of Test Samples :

-

Weigh an excess amount of this compound and add it to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration :

-

Securely cap the vials.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 18 to 24 hours is typically recommended.[4]

-

-

Phase Separation :

-

After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by either:

-

Centrifugation : Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration : Withdraw the solution using a syringe and pass it through a low-binding membrane filter (e.g., 0.22 µm PVDF) to remove any solid particles.

-

-

-

Sample Analysis :

-

Carefully collect the clear supernatant or filtrate.

-

Dilute the sample with a suitable solvent if the concentration is expected to be outside the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound using a calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Data Analysis :

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the saturated solution based on the calibration curve.

-

The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

This guide provides a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination. Accurate solubility data is a critical parameter in the successful development of new chemical entities.

References

Purity and analysis methods for C7H16N2O2S

An In-depth Technical Guide to the Purity and Analysis of N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide (C7H16N2O2S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and characteristics of the chiral compound N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide. Given the limited publicly available data specific to this molecule, this guide draws upon established analytical principles for related pyrrolidine and sulfonamide derivatives, offering a robust framework for quality control and characterization.

Compound Identification

The chemical entity in focus is N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide, with the molecular formula C7H16N2O2S. It is a chiral compound containing a pyrrolidine ring, a sulfonamide group, and an ethyl substituent. The "(2S)" designation specifies the stereochemistry at the second position of the pyrrolidine ring, which is critical for its potential biological activity and interaction with biological systems.

Purity and Impurity Profiling

Achieving high purity is paramount in drug development to ensure safety and efficacy. For N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide, potential impurities could arise from the synthesis process, including starting materials, reagents, by-products, and degradation products. A thorough impurity profile is essential for quality control.

Table 1: Potential Impurities and Recommended Analytical Methods

| Impurity Type | Potential Source | Recommended Analytical Techniques |

| Starting Materials | Incomplete reaction | HPLC, GC, TLC |

| Reagents/Catalysts | Carryover from synthesis | ICP-MS (for elemental impurities), HPLC |

| Diastereomers/Enantiomers | Non-stereoselective synthesis | Chiral HPLC, Chiral GC, CE |

| Related Substances | Side reactions, degradation | HPLC-UV, LC-MS, GC-MS |

| Residual Solvents | Manufacturing process | Headspace GC-MS |

Analytical Methodologies: Experimental Protocols

A multi-faceted analytical approach is necessary for the comprehensive characterization of N-ethyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide. The following are detailed experimental protocols that can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for assessing the purity and quantifying the content of the active pharmaceutical ingredient (API).

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to separate polar and non-polar impurities. A typical mobile phase could consist of:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

A gradient from 5% to 95% Solvent B over 30 minutes can be optimized.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of the compound. If no strong chromophore is present, a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Chiral HPLC for Enantiomeric Purity

Due to the chiral nature of the molecule, it is crucial to determine the enantiomeric excess.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV or polarimetric detector.

-

Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak® series) or protein-based columns.

-

Mobile Phase: Typically, a normal-phase mobile phase consisting of a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is used. The ratio is optimized to achieve separation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a suitable wavelength.

Mass Spectrometry (MS) for Structural Confirmation and Impurity Identification

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and identifying unknown impurities.

Experimental Protocol:

-

Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

-

LC Conditions: The HPLC method described in section 3.1 can be adapted for LC-MS.

-

Mass Analyzer Settings:

-

Full Scan Mode: To obtain the mass spectrum of the main peak and any impurities.

-

Tandem MS (MS/MS) Mode: To fragment the parent ions and obtain structural information for both the API and its impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3, or D2O).

-

Experiments:

-

¹H NMR: To identify the different types of protons and their connectivity.

-

¹³C NMR: To identify the different types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.

-

Chiral NMR: Using chiral solvating or derivatizing agents to determine enantiomeric purity.

-

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Application | Key Parameters |

| HPLC-UV | Purity assessment, Assay | Column type, mobile phase, flow rate, detection wavelength |

| Chiral HPLC | Enantiomeric purity | Chiral stationary phase, mobile phase |

| LC-MS | Molecular weight confirmation, impurity identification | Ionization mode, mass range, fragmentation energy |

| GC-MS | Residual solvent analysis | Column type, temperature program, injection mode |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Solvent, magnetic field strength |

Method Validation

All analytical methods used for quality control must be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Biological Activity and Signaling Pathways

Visualizations